Field: Organic Chemistry and Pharmacology
Experimental Procedures: The synthesis involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC), starting from commercial aldehydes and cumyl hydroperoxide .
Results: The process yields 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with enantiomeric excesses (ee) up to 99%, demonstrating high stereocontrol .
3-(3-Cyclopropylphenyl)piperazin-2-one is a piperazine derivative characterized by the presence of a cyclopropyl group attached to a phenyl ring, which in turn is connected to a piperazin-2-one moiety. This compound belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The structural formula can be represented as follows:
The unique cyclopropyl substitution on the phenyl ring may influence the compound's pharmacological properties, making it a subject of interest for further research.
Research indicates that piperazine derivatives, including 3-(3-Cyclopropylphenyl)piperazin-2-one, possess a range of biological activities. These include:
The synthesis of 3-(3-Cyclopropylphenyl)piperazin-2-one typically involves several steps:
3-(3-Cyclopropylphenyl)piperazin-2-one has potential applications in various fields:
Studies on 3-(3-Cyclopropylphenyl)piperazin-2-one have focused on its interactions with various biological targets, including receptors and enzymes. Interaction studies often involve:
Several compounds exhibit structural similarities to 3-(3-Cyclopropylphenyl)piperazin-2-one, including:
The presence of the cyclopropyl group is significant as it may enhance lipophilicity and alter receptor binding profiles compared to other piperazine derivatives. This structural feature could lead to unique pharmacological effects, making it a valuable candidate for further drug development efforts .
The molecular formula of 3-(3-cyclopropylphenyl)piperazin-2-one is C₁₃H₁₆N₂O, corresponding to a molecular weight of 216.28 g/mol [4]. The compound’s structure integrates three distinct components: a piperazin-2-one ring, a phenyl group, and a cyclopropyl substituent. The piperazin-2-one moiety contributes two nitrogen atoms and one ketone group, while the phenyl and cyclopropyl groups introduce aromatic and strained alicyclic characteristics, respectively.
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₆N₂O |
| Molecular weight | 216.28 g/mol |
| CAS registry number | 1538837-53-4 |
| SMILES representation | O=C1NCCNC1C2=CC(=CC=C2)C3CC3 |
The molecular weight aligns with the stoichiometry of the formula, confirming the absence of counterions or hydrated forms in the base structure [4].
The systematic IUPAC name for this compound is 3-(3-cyclopropylphenyl)piperazin-2-one, which adheres to the rules for numbering and substituent prioritization in heterocyclic systems [4]. The root name "piperazin-2-one" designates a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. The prefix "3-(3-cyclopropylphenyl)" specifies a phenyl group substituted at the meta position with a cyclopropyl ring, which is attached to the piperazin-2-one scaffold at position 3.
Key chemical identifiers include:
The SMILES (Simplified Molecular Input Line Entry System) notation for 3-(3-cyclopropylphenyl)piperazin-2-one is O=C1NCCNC1C2=CC(=CC=C2)C3CC3 [4]. This string encodes the lactam structure of the piperazin-2-one ring (O=C1NCCNC1), the phenyl group attached to position 3 (C2=CC(=CC=C2)), and the cyclopropyl substituent at the phenyl ring’s meta position (C3CC3).
The InChI (International Chemical Identifier) key, while not directly available in the provided sources, can be inferred from structural analogs. For example, 1-(3-cyclopropylphenyl)piperazine has an InChI key of VFAWNLROPUAKAC-UHFFFAOYSA-N [6], suggesting that the InChI for 3-(3-cyclopropylphenyl)piperazin-2-one would follow a similar format but include the ketone group’s descriptor.
The cyclopropyl ring is a three-membered alicyclic system with significant bond angle strain, conferring unique reactivity and conformational rigidity [3]. In this compound, the cyclopropyl substituent is attached to the phenyl ring’s meta position, creating steric hindrance that may influence intermolecular interactions or metabolic stability. Cyclopropane derivatives are often employed in drug design to mimic unsaturated groups while resisting enzymatic oxidation [3].
The phenyl ring provides aromatic character and planar geometry, enabling π-π stacking interactions with biological targets or materials. The meta-substitution pattern of the cyclopropyl group ensures minimal electronic disruption to the phenyl ring’s resonance system, preserving its aromatic stability [6].
The piperazin-2-one moiety consists of a six-membered ring with two nitrogen atoms and one ketone group. The ketone at position 2 introduces polarity and hydrogen-bonding capacity, while the nitrogen atoms enable salt formation or coordination chemistry [4]. This scaffold is prevalent in pharmaceuticals targeting central nervous system receptors, though specific applications for this compound remain unexplored in the available literature [4] [6].
The molecular structure consists of a six-membered piperazine ring containing two nitrogen atoms, with a carbonyl group at the 2-position and a 3-cyclopropylphenyl substituent at the 3-position [1] [2]. This structural arrangement contributes to the compound's solid-state properties and crystalline nature.
Limited specific solubility data exists for 3-(3-Cyclopropylphenyl)piperazin-2-one. However, based on structural analogies with related piperazine derivatives, solubility characteristics can be inferred from the compound's physicochemical properties. Piperazine-containing compounds typically demonstrate moderate water solubility due to the presence of nitrogen atoms capable of hydrogen bonding [3] [4].
The presence of the 3-cyclopropylphenyl substituent introduces significant lipophilic character to the molecule, which influences its partitioning behavior between polar and non-polar solvents [5] [6]. Related piperazine derivatives show solubility in organic solvents such as dimethyl sulfoxide, ethanol, and dimethylformamide [7]. The polar surface area of 41 Ų [2] suggests moderate polarity, facilitating dissolution in both aqueous and organic media under appropriate conditions.
For pharmaceutical applications, piperazine derivatives are commonly formulated with consideration of their ionization state at physiological pH, which significantly affects their solubility profile [8] [9].
The stability profile of 3-(3-Cyclopropylphenyl)piperazin-2-one is influenced by several structural features. The piperazin-2-one core provides inherent stability through the lactam functionality, which is less reactive than other carbonyl compounds due to resonance stabilization [10] [11].
The cyclopropyl group attached to the phenyl ring introduces conformational rigidity and can influence the compound's stability through electronic effects [12]. Cyclopropyl substituents are generally stable under normal conditions but may undergo ring-opening reactions under strongly acidic or basic conditions or at elevated temperatures.
Storage recommendations indicate room temperature stability, suggesting the compound does not require special atmospheric conditions or refrigeration [1]. The absence of highly reactive functional groups such as free hydroxyl groups, aldehydes, or activated halides contributes to the compound's stability profile.
Reactivity patterns are primarily governed by the secondary amine nitrogen in the piperazine ring, which can participate in acid-base reactions, alkylation, and acylation reactions [13] [4]. The carbonyl group in the lactam ring is relatively unreactive toward nucleophilic attack due to amide resonance, but may participate in reduction reactions under appropriate conditions.
The partition coefficient (LogP) of 3-(3-Cyclopropylphenyl)piperazin-2-one is 1.25 [2]. This value indicates moderate lipophilicity, positioning the compound in a favorable range for pharmaceutical applications. LogP values between 1-3 are generally considered optimal for drug-like molecules, as they provide adequate membrane permeability while maintaining sufficient aqueous solubility [14] [15].
The LogP value reflects the balance between the hydrophilic piperazin-2-one core and the lipophilic 3-cyclopropylphenyl substituent [5] [6]. Computational predictions of partition coefficients have shown high correlation with experimental values when determined by validated methods, with correlation coefficients exceeding 0.9 for many computational tools [14] [15].
While specific pKa values for 3-(3-Cyclopropylphenyl)piperazin-2-one are not directly reported in the literature, the ionization behavior can be predicted based on structural analogies with related compounds. The secondary nitrogen in the piperazine ring is the primary ionizable site [16] [13].
For unsubstituted piperazine, the two pKa values are approximately 9.73 and 5.35 at 25°C [13] [4], corresponding to the first and second protonation of the nitrogen atoms. However, the presence of the electron-withdrawing carbonyl group in the piperazin-2-one structure significantly reduces the basicity of the adjacent nitrogen [8] [17].
Piperazin-2-one derivatives typically exhibit pKa values in the range of 15.47 ± 0.20 [10] for the remaining ionizable nitrogen, which is considerably lower than the parent piperazine due to the amide functionality. The 3-cyclopropylphenyl substituent may further modulate this value through electronic effects, but significant deviation from typical piperazinone pKa values is unlikely [8].
At physiological pH (7.4), the compound is expected to exist predominantly in the neutral form, with minimal protonation of the remaining basic nitrogen site [8] [9].
3-(3-Cyclopropylphenyl)piperazin-2-one exhibits a polar surface area (PSA) of 41 Ų [2], which falls within the favorable range for oral bioavailability. Compounds with PSA values below 90 Ų are generally associated with good membrane permeability and central nervous system penetration potential.
Additional molecular descriptors include [2]:
The low rotatable bond count indicates conformational rigidity, which can contribute to enhanced binding selectivity for biological targets. The moderate Fsp3 value suggests a balanced three-dimensional character, avoiding the planarity often associated with poor selectivity profiles [18].
The hydrogen bonding profile (2 acceptors, 2 donors) is consistent with drug-like properties and suggests the potential for specific intermolecular interactions with biological targets. The carbonyl oxygen and the secondary nitrogen serve as the primary hydrogen bonding sites [19] [2].